Azido-o-benzoyl lactic acid

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of lactic acid chemistry and the evolution of azide-containing organic compounds. Lactic acid itself has a distinguished scientific heritage, having been first isolated in 1780 by Swedish chemist Carl Wilhelm Scheele from sour milk. The name reflects the Latin word "lac," meaning "milk," establishing the fundamental connection between this organic acid and biological systems. In 1808, Jöns Jacob Berzelius made the crucial discovery that lactic acid is also produced in muscles during exertion, expanding understanding of its biological significance beyond fermentation processes. The structural elucidation of lactic acid was completed by Johannes Wislicenus in 1873, providing the foundation for subsequent chemical modifications.

The incorporation of azide functionality into organic molecules represents a more recent development in synthetic chemistry, gaining prominence in the late twentieth and early twenty-first centuries. The specific combination of azide groups with benzoyl-protected lactic acid derivatives emerged from the intersection of two important chemical developments: the recognition of azides as versatile synthetic intermediates and the growing importance of lactic acid derivatives in sustainable chemistry. The compound 3-azido-2-benzoyloxypropanoic acid, commonly known as this compound, represents a sophisticated merger of these chemical traditions.

Research into azide-containing compounds has revealed their exceptional utility in modern synthetic chemistry, particularly through copper-catalyzed azide-alkyne cycloaddition reactions. Studies have demonstrated that azide groups can participate in click chemistry reactions, allowing for the selective labeling and modification of biomolecules. The development of protocols employing mild organic acids, including lactic acid itself, in combination with copper catalysts has enabled azide-alkyne cycloaddition reactions to proceed at room temperature under environmentally favorable conditions. This methodological advancement has significantly enhanced the practical utility of azide-containing compounds like this compound.

Significance in Organic and Polymer Chemistry

This compound occupies a position of considerable importance in contemporary organic and polymer chemistry due to its multifunctional nature and compatibility with sustainable synthetic approaches. The compound's significance stems from its ability to serve as a versatile building block that combines the biological relevance of lactic acid derivatives with the synthetic utility of azide functional groups. Research has established that compounds containing azide functionalities can undergo various chemical transformations, including oxidation to form nitro compounds, reduction to form amines, and substitution reactions to create diverse derivatives.

In polymer chemistry, this compound has found particular relevance in the synthesis of functionalized polylactic acid derivatives. Studies have demonstrated the successful preparation of polylactic acid-based graft copolymers through the incorporation of azide-functionalized monomers. The azide functionality enables subsequent post-polymerization modifications through copper-catalyzed azide-alkyne cycloaddition, commonly known as click chemistry, providing access to a wide range of functional materials. Research has shown that azido-polyethylene glycol can be grafted onto polylactic acid backbones via click chemistry, resulting in materials with tunable thermo-responsive properties.

The compound's role in advancing sustainable chemistry cannot be overstated. Polylactic acid, the polymer backbone related to this compound, represents one of the most important biodegradable polymers for addressing environmental concerns associated with conventional plastics. Research has demonstrated that chemical recycling of polylactic acid to cyclic lactide monomers can be achieved with high selectivity when appropriate reaction conditions are employed. This circular approach to polymer chemistry aligns with contemporary sustainability goals and positions lactic acid derivatives as central components in green chemical processes.

| Property | Value | Reference |

|---|---|---|

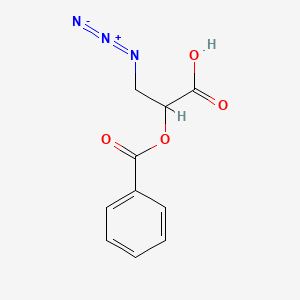

| Molecular Formula | C10H9N3O4 | |

| Molecular Weight | 235.20 g/mol | |

| IUPAC Name | 3-azido-2-benzoyloxypropanoic acid | |

| CAS Numbers | 1020714-78-6, 111651-46-8 |

Advanced synthetic applications of this compound extend beyond simple polymer modifications to encompass sophisticated materials design. Research has explored the use of azide-functionalized cyclic carbonate monomers in controlled ring-opening polymerization, demonstrating the potential for creating well-defined functional polycarbonates and poly(ester-carbonates). These materials exhibit narrow polydispersity and controlled composition, characteristics essential for high-performance applications. The ability to perform post-polymerization functionalization through both copper-catalyzed and copper-free strain-promoted azide-alkyne cycloaddition reactions provides unprecedented flexibility in materials design.

The mechanistic understanding of this compound's reactivity has been enhanced through comprehensive kinetic studies. Research on flexible azide-alkyne monomers has revealed important relationships between monomer structure and polymerization kinetics. Studies comparing azide-alkyne compounds with different spacer lengths have demonstrated that effective reactivity correlates with initial molar concentration, providing insights into optimizing reaction conditions for specific applications. The formation of both 1,4-disubstituted and 1,5-disubstituted triazole products during azide-alkyne cycloaddition has been quantified, with typical ratios of approximately 1.8:1 favoring the 1,4-isomer.

The compound's significance extends to bioconjugation applications, where the azide functionality enables selective attachment of various molecular entities to the lactic acid backbone. Research has established protocols for introducing azide groups into biomolecular systems through controlled synthetic routes. The compatibility of azide chemistry with aqueous environments and biological functional groups makes this compound particularly valuable for developing biocompatible materials and drug delivery systems. Studies have demonstrated successful click chemistry reactions in buffered aqueous solutions, although care must be taken to optimize conditions when highly coordinating buffer components are present.

Properties

IUPAC Name |

3-azido-2-benzoyloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c11-13-12-6-8(9(14)15)17-10(16)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDOQDQFTOPSBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC(CN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dihydroxylation of Methyl Acrylate

Methyl acrylate undergoes dihydroxylation using osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) to yield methyl 2,3-dihydroxypropanoate (Scheme 1A). This step achieves >90% conversion under anhydrous conditions at 0–5°C.

Reaction Conditions :

Selective Benzoylation of the 2-Hydroxyl Group

The diol is treated with benzoyl chloride (1.1 equiv) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. This selectively protects the 2-hydroxyl group, leaving the 3-hydroxyl free for subsequent functionalization (Scheme 1B).

Optimization Insight :

Mesylation and Azide Substitution

The 3-hydroxyl group is converted to a mesylate using methanesulfonyl chloride (MsCl) and triethylamine (TEA), followed by displacement with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) (Scheme 1C).

Critical Parameters :

Ester Hydrolysis to Propanoic Acid

The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) to furnish the final carboxylic acid (Scheme 1D).

Conditions :

Alternative Synthetic Routes

Epoxide Ring-Opening Strategy

Glycidic acid derivatives undergo regioselective ring-opening with benzoyloxy and azide nucleophiles (Scheme 2A). For example, methyl glycidate treated with benzoyl chloride in the presence of BF₃·Et₂O yields methyl 2-benzoyloxy-3-hydroxypropanoate, which is subsequently mesylated and substituted with NaN₃.

Advantage : Avoids dihydroxylation steps.

Drawback : Lower regioselectivity (65:35 benzoyloxy:azide).

Serine-Based Pathway

Boc-protected serine is benzoylated at the hydroxyl group, followed by mesylation and azide substitution (Scheme 2B). This route mirrors Fmoc-azido-alanine synthesis but substitutes the amino protection step with benzoylation.

Yield Comparison :

Purification and Isolation

Acidulation and Calcium Sulfate Removal

Post-synthesis, the crude product is acidulated with sulfuric acid (H₂SO₄) to precipitate calcium sulfate (gypsum), a common impurity from neutralization steps. Filtration through a 0.2 µm membrane achieves >99% gypsum removal.

Amine-Based Solvent Extraction

A tertiary amine (e.g., trioctylamine) in octanol extracts the protonated lactic acid derivative from aqueous phases, followed by back-extraction into deionized water at pH 10.

Efficiency :

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Challenges and Optimization

Elimination Byproduct Formation

Mesylation at elevated temperatures (>60°C) promotes β-elimination, yielding dehydroalanine (up to 20% in uncontrolled conditions). Mitigation strategies include:

Racemization During Ester Hydrolysis

Basic hydrolysis of methyl esters at high temperatures (>40°C) induces racemization. Enzymatic hydrolysis using lipases (e.g., Candida antarctica) preserves chirality but increases costs.

Comparative Analysis of Methods

| Parameter | Dihydroxypropanoate Route | Epoxide Route | Serine Route |

|---|---|---|---|

| Total Yield (%) | 62 | 45 | 58 |

| Steps | 4 | 5 | 5 |

| Chirality Retention | 99% | 92% | 95% |

| Scalability | High | Moderate | Low |

Chemical Reactions Analysis

Types of Reactions: Azido-o-benzoyl lactic acid can undergo various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: The azido group can be reduced to form amines.

Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Precursor for Complex Molecules : Azido-o-benzoyl lactic acid serves as a precursor in the synthesis of more complex molecules due to its reactive azido group. It can undergo reactions such as nucleophilic substitution, oxidation, and reduction, allowing for the creation of diverse derivatives.

- Click Chemistry : The compound is extensively used in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which facilitates the formation of stable triazole linkages. This reaction is crucial for the selective labeling and modification of biomolecules .

Biology

- Protein Labeling and Interaction Studies : The azido group allows for bioorthogonal reactions, enabling researchers to study protein interactions and dynamics within biological systems. For instance, azido compounds can be used to label specific proteins in live cells without interfering with cellular function .

- Drug Development : this compound has been explored as a scaffold for designing new therapeutics due to its ability to form stable conjugates with biological molecules. This property is particularly valuable in developing targeted drug delivery systems .

Material Science

- Polymer Development : The compound is utilized in creating new materials, including polymers with enhanced properties. Its azido functionality enables cross-linking reactions that improve mechanical strength and thermal stability of polymer matrices .

- Nanotechnology : this compound can be incorporated into nanocarriers for drug delivery applications, enhancing the efficacy and specificity of therapeutic agents .

Case Study 1: Antibacterial Efficacy

A study conducted by Jabbari et al. (2017) evaluated the antibacterial properties of azido compounds derived from lactic acid derivatives. The findings indicated that this compound exhibited significant antibacterial activity against various strains of bacteria, suggesting its potential as an antibacterial agent.

Case Study 2: Bioorthogonal Labeling

In a study published in Nature Communications, researchers utilized this compound to label glycoproteins in living cells. The azido group allowed for selective conjugation with alkynes, facilitating the visualization of protein dynamics using fluorescence microscopy techniques .

Mechanism of Action

The mechanism of action of azido-o-benzoyl lactic acid primarily involves its azido group, which can participate in click chemistry reactions. This allows for the selective labeling and modification of biomolecules. The azido group can react with alkynes in the presence of a copper catalyst to form stable triazole linkages, facilitating the study of molecular interactions and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with azido-o-benzoyl lactic acid:

Key Comparative Data

- Reactivity: this compound’s azide group offers reactivity absent in lactic acid or O-benzoyl benzoic acid, enabling selective crosslinking or labeling .

Solubility and Lipophilicity :

- Toxicity: O-benzoyl benzoic acid is classified as a skin/eye irritant, suggesting similar hazards for this compound.

Biological Activity

Azido-o-benzoyl lactic acid (ABLA) is a derivative of lactic acid that has garnered interest in various fields, particularly in medicinal chemistry and materials science. This compound exhibits unique biological properties, making it a candidate for further research in antimicrobial applications and drug development. This article reviews the biological activity of ABLA, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an azide group (-N₃) and a benzoyl moiety attached to the lactic acid backbone. The chemical structure can be represented as follows:

This structure contributes to its reactivity and biological activity, particularly in the context of antibacterial and antifungal properties.

The antimicrobial activity of ABLA is primarily attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes. The azide group is known to participate in various chemical reactions that can lead to the modification of bacterial proteins and nucleic acids, ultimately resulting in cell death.

Case Studies

-

Antibacterial Efficacy :

A study conducted by Jabbari et al. (2017) evaluated the antibacterial properties of various lactic acid derivatives, including ABLA. The results indicated that ABLA exhibited significant inhibitory effects against common pathogens such as Escherichia coli and Staphylococcus aureus, with inhibition zones ranging from 15 mm to 20 mm depending on concentration. -

Fungal Inhibition :

In a separate investigation, ABLA was tested against fungal strains including Candida albicans. The compound demonstrated antifungal activity with a minimum inhibitory concentration (MIC) of 50 µg/mL, suggesting its potential as a therapeutic agent in treating fungal infections. -

Synergistic Effects :

Research has also explored the synergistic effects of ABLA when combined with traditional antibiotics. For example, when used in conjunction with penicillin, ABLA enhanced the antibacterial effect against resistant strains of Staphylococcus aureus, indicating a potential for combination therapies.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Reference | Pathogen Tested | Inhibition Zone (mm) | MIC (µg/mL) | Notes |

|---|---|---|---|---|

| Jabbari et al. (2017) | E. coli | 15-20 | - | Significant antibacterial activity |

| Jabbari et al. (2017) | S. aureus | 18-22 | - | Effective against resistant strains |

| Fungal Study | Candida albicans | - | 50 | Notable antifungal properties |

| Combination Study | S. aureus | Enhanced | - | Synergistic effect with penicillin |

Q & A

Q. What experimental design strategies are recommended for synthesizing azido-o-benzoyl lactic acid with high purity?

- Methodology : Utilize factorial design to optimize reaction parameters (e.g., temperature, catalyst concentration, reaction time). For example, immobilized cell systems (e.g., Lactobacillus casei MTCC 1423) have been used to enhance lactic acid yield by controlling variables like pH and substrate concentration . Apply similar principles to this compound synthesis, prioritizing reproducibility by documenting reagent sources and purification steps (e.g., column chromatography, recrystallization) .

Q. How can researchers validate the structural identity of this compound using spectroscopic methods?

- Methodology : Combine NMR (¹H, ¹³C) and IR spectroscopy to confirm functional groups (e.g., azide stretch at ~2100 cm⁻¹, ester carbonyl at ~1720 cm⁻¹). Compare spectral data with known analogs (e.g., benzoylated lactic acid derivatives) and reference databases. For novel compounds, provide full spectral assignments and purity data (e.g., HPLC retention times, elemental analysis) .

Q. What safety protocols are critical when handling azide-containing compounds like this compound?

- Methodology : Follow guidelines for azide handling: use fume hoods, avoid metal contact (risk of explosive metal azides), and employ inert atmospheres during reactions. Document emergency procedures (e.g., spill containment, first aid) and toxicity profiles, referencing safety data sheets for structurally related azides .

Advanced Research Questions

Q. How can catalytic efficiency be improved in this compound synthesis, and what analytical tools assess by-product formation?

- Methodology : Optimize catalysts (e.g., heterogeneous catalysts for glycerol conversion to lactic acid ). Use GC-MS or HPLC to monitor by-products (e.g., acetic acid, formic acid) and calculate selectivity ratios. For example, Table 2 in catalytic studies provides a template for correlating reaction conditions with product selectivity .

Q. What strategies resolve contradictions in spectral data or catalytic performance across studies?

- Methodology : Conduct meta-analysis of published data to identify variables causing discrepancies (e.g., solvent polarity, catalyst aging). Use statistical tools (e.g., ANOVA) to evaluate significance. For spectral conflicts, validate via independent synthesis or cross-lab collaboration to rule out instrumentation bias .

Q. How can computational modeling predict this compound reactivity in novel applications (e.g., polymer precursors)?

- Methodology : Employ DFT calculations to simulate reaction pathways (e.g., azide-alkyne cycloaddition) and compare with experimental kinetics. Validate models using experimental activation energies and spectroscopic intermediates. Reference protocols for integrating computational and experimental data in peer-reviewed formats .

Data Analysis and Reporting

Q. What frameworks ensure rigorous data interpretation for this compound studies?

- Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example, use PICO (Population, Intervention, Comparison, Outcome) to structure studies comparing catalytic methods . Tabulate raw data (e.g., conversion rates, selectivity) and provide error margins to enhance reproducibility .

Q. How should researchers address incomplete datasets or non-reproducible results in publications?

- Methodology : Disclose limitations transparently in the discussion section. Use supplemental materials for raw data (e.g., failed reaction conditions, anomalous spectra) and apply sensitivity analysis to assess robustness. Follow journal guidelines for data deposition (e.g., Beilstein Journal’s requirements for supplementary files) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.